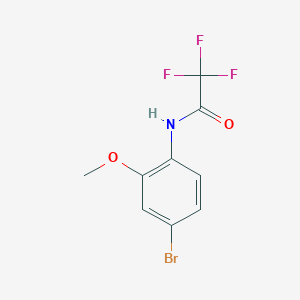

N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide

Descripción general

Descripción

N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide: is an organic compound that features a trifluoroacetamide group attached to a brominated and methoxylated phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-bromo-2-methoxyaniline and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding phenolic compounds, while reduction reactions can modify the trifluoroacetamide group.

Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

- Substituted phenyl derivatives

- Phenolic compounds

- Amines and trifluoroacetic acid

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Targeting Specific Enzymes : The compound is utilized in the development of drugs that inhibit specific enzymes associated with diseases such as cancer and inflammation. For instance, its ability to form hydrogen bonds allows it to interact effectively with enzyme active sites.

- Drug Development : Research has shown that modifications of this compound can lead to derivatives with enhanced pharmacokinetic profiles. Studies indicate that the trifluoroacetamide moiety contributes to improved binding affinity and selectivity towards biological targets .

Case Study: Synthesis of Anticancer Agents

A notable application involves using this compound as a precursor for synthesizing novel anticancer agents. Researchers have reported successful synthesis pathways that yield compounds capable of inhibiting tumor growth in vitro.

Material Science

In material science, this compound is explored for its potential in developing advanced materials:

- Polymer Development : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its trifluoroacetamide group imparts unique properties that are beneficial for high-performance materials.

- Coatings : The compound's lipophilic nature makes it suitable for use in coatings that require water repellency and durability.

This compound is also employed as a probe in biochemical assays:

- Enzyme Activity Studies : The compound is used to investigate enzyme kinetics and mechanisms. Its structural features allow it to act as a competitive inhibitor in various enzymatic reactions .

- Protein Interactions : Studies have utilized this compound to explore interactions between proteins and small molecules, providing insights into cellular signaling pathways.

Case Study: Biochemical Assays

In a study examining enzyme inhibition, researchers demonstrated that this compound effectively inhibited a specific kinase involved in cancer progression. The results indicated a dose-dependent response with significant implications for therapeutic development.

Mecanismo De Acción

The mechanism of action of N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with active sites, while the bromine and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparación Con Compuestos Similares

- N-(4-bromo-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

- N-(4-bromo-2-methoxyphenyl)-acetamide

- N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanamide

Comparison:

- Structural Differences: The presence of additional methoxy groups or variations in the acetamide group can significantly alter the compound’s properties.

- Chemical Reactivity: Differences in reactivity due to the presence of different functional groups.

- Applications: Unique applications based on the specific structural features and reactivity of each compound.

Actividad Biológica

N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide is a synthetic compound that has garnered interest in various fields of biological research. Its unique structural features suggest potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHBrFN\O

- Molecular Weight : 290.08 g/mol

The presence of a bromine atom and a trifluoroacetamide group is significant for its biological interactions and pharmacological properties.

Research suggests that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : Its structural analogs have shown affinity for various receptors, indicating potential interactions that could lead to therapeutic effects or toxicity.

- Cell Cycle Modulation : Similar compounds have been reported to affect cell cycle progression, suggesting that this compound might also induce apoptosis in cancer cells by arresting the cell cycle at critical checkpoints.

Antitumor Activity

In vitro studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes its effectiveness compared to established chemotherapeutic agents:

| Cell Line | Inhibition Rate (%) at 30 μM | IC50 (μM) |

|---|---|---|

| A549 | 95 | 8.99 |

| HepG2 | 92 | 6.92 |

| DU145 | 90 | 7.89 |

| MCF7 | 93 | 8.26 |

These results suggest that the compound could be a promising candidate for further development in cancer therapy, particularly due to its potency at relatively low concentrations .

Case Studies

- Case Study on HepG2 Cells : In a study investigating the effects of this compound on HepG2 liver cancer cells, it was found to induce apoptosis through mitochondrial pathways. The treatment resulted in increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 .

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and indirect effects through immune modulation .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial for clinical applications. Preliminary studies indicate that high doses may lead to hepatotoxicity and other adverse effects, necessitating careful dosage regulation and monitoring during therapeutic use.

Propiedades

IUPAC Name |

N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-16-7-4-5(10)2-3-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYVBQRJKKBAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.